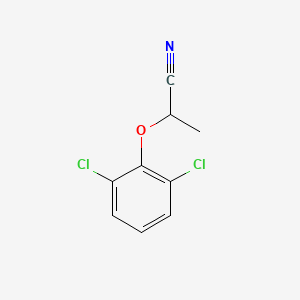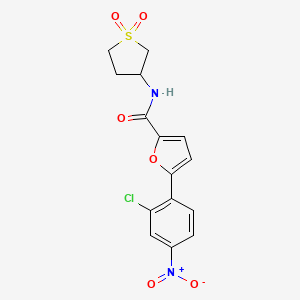
2-(2,6-Dichlorophenoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Dichlobenil can be synthesized by the reaction of 2,6-dichlorophenol with chloroacetonitrile in the presence of an acid catalyst. The resulting product can be purified by recrystallization from a suitable solvent.Molecular Structure Analysis
The molecular formula of 2-(2,6-Dichlorophenoxy)propanenitrile is C9H7Cl2NO . Its InChI code is 1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 .Physical And Chemical Properties Analysis
2-(2,6-Dichlorophenoxy)propanenitrile is a white crystalline powder that is practically insoluble in water but soluble in organic solvents such as acetone, ethanol, and chloroform. The molecular weight is 216.06 g/mol . The melting point of 2-(2,6-Dichlorophenoxy)propanenitrile is 132-134°C, and the boiling point is greater than 300°C.科学的研究の応用
1. Conglomerate Formation in Aryl Glycerol Ethers
Research on 3-(2,6-dichlorophenoxy)propane-1,2-diol, a compound related to 2-(2,6-Dichlorophenoxy)propanenitrile, has demonstrated its potential in forming conglomerates. This property was established through simple tests and a single crystal X-ray diffraction study, providing insights into its crystal packing details. The compound was successfully resolved into its (S)- and (R)-components using a preferential crystallization procedure (Bredikhina et al., 2016).
2. Environmental Degradation and Selectivity
A study on dichlorprop, a herbicide structurally similar to 2-(2,6-Dichlorophenoxy)propanenitrile, revealed enantiomeric selectivity in its degradation in soil. This finding suggests biologically mediated reactivity and emphasizes the importance of understanding enantiomeric behaviors in environmental degradation processes (Garrison et al., 1996).
3. Controlled Release from Alginate Gels
Research involving the controlled release of herbicides like dichlobenil, structurally related to 2-(2,6-Dichlorophenoxy)propanenitrile, from alginate gels highlighted the influence of drying and gellant cation choice on the release rate. This approach is crucial for developing slow-release herbicide formulations, which can be more environmentally friendly and efficient (Connick, 1982).
4. Soil Microbial Populations and Biochemical Processes
A study on the long-term application of 2,4-dichlorophenoxy acetate (2,4-D), a compound related to 2-(2,6-Dichlorophenoxy)propanenitrile, revealed that it affects soil microbial populations and biochemical processes. The research found reductions in fungal, bacterial, and actinomycete populations, along with impacts on nitrogen mineralization and potentially mineralizable nitrogen (Rai, 1992).
5. Synthesis of Heterocyclic Substances
2-Arylhydrazononitriles, chemically related to 2-(2,6-Dichlorophenoxy)propanenitrile, have been used to synthesize a variety of heterocyclic substances, displaying promising antimicrobial activities. These substances include indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives (Behbehani et al., 2011).
作用機序
Dichlobenil works by inhibiting the meristematic growth of plants and disrupting cell division, leading to apoptosis and necrosis.
Safety and Hazards
特性
IUPAC Name |
2-(2,6-dichlorophenoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAFCZRTKFHCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenoxy)propanenitrile | |
CAS RN |
78302-27-9 |
Source


|
| Record name | 2-(2,6-dichlorophenoxy) propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)



![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)
